4,9-Anhydrotetrodotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,9-Anhydrotetrodotoxin can be synthesized from tetrodotoxin analogues through a series of chemical reactions. One common method involves the use of liquid chromatography-fluorescence detection techniques to purify this compound from a crude mixture of tetrodotoxin analogues . The reaction conditions typically involve the use of specific solvents and reagents to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity and specificity of the synthesis process. advancements in synthetic chemistry and purification techniques may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: 4,9-Anhydrotetrodotoxin primarily undergoes substitution reactions due to its complex molecular structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic reagents that target specific functional groups within the molecule.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to modify the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with modified functional groups.
Scientific Research Applications
4,9-Anhydrotetrodotoxin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound for studying the properties and behavior of tetrodotoxin analogues.
Industry: Although its industrial applications are limited, it holds potential for use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
4,9-Anhydrotetrodotoxin exerts its effects by selectively blocking the NaV1.6 voltage-gated sodium channel . This inhibition prevents the influx of sodium ions, thereby disrupting the initiation and propagation of action potentials in excitable cells . The molecular target of this compound is the alpha-subunit of the NaV1.6 channel, which is responsible for forming the channel pore .
Comparison with Similar Compounds
Tetrodotoxin: The parent compound from which 4,9-Anhydrotetrodotoxin is derived.
4-epiTetrodotoxin: Another analogue of tetrodotoxin with similar blocking effects on sodium channels.
6-epiTetrodotoxin: A tetrodotoxin analogue with distinct chemical properties and biological activities.
Uniqueness of this compound: this compound is unique due to its high selectivity for the NaV1.6 channel and its potent blocking effects . This specificity makes it a valuable tool for studying the role of sodium channels in various physiological and pathological processes.
Properties
Molecular Formula |
C11H15N3O7 |
---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
(1R,2S,3S,4S,5R,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol |
InChI |
InChI=1S/C11H15N3O7/c12-8-13-6-2-4-9(17,1-15)5-3(16)10(2,14-8)7(19-6)11(18,20-4)21-5/h2-7,15-18H,1H2,(H3,12,13,14)/t2-,3-,4-,5+,6+,7+,9+,10-,11+/m1/s1 |
InChI Key |
STNXQECXKDMLJK-PZKHIREQSA-N |
Isomeric SMILES |
C([C@@]1([C@H]2[C@@H]3[C@H]4N=C(N[C@@]35[C@@H]([C@@H]1O[C@]([C@H]5O4)(O2)O)O)N)O)O |
Canonical SMILES |
C(C1(C2C3C4N=C(NC35C(C1OC(C5O4)(O2)O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.